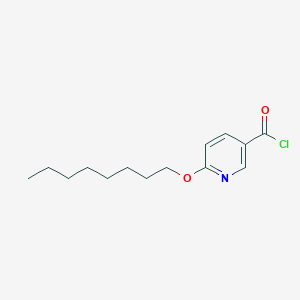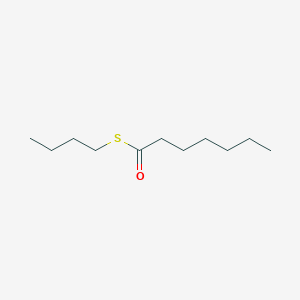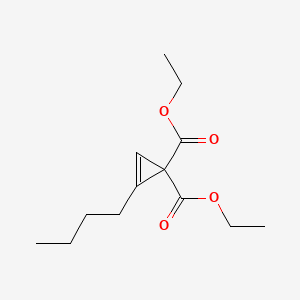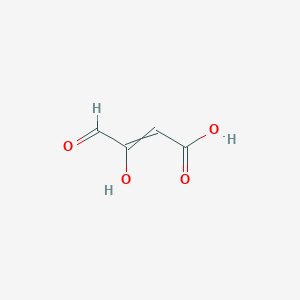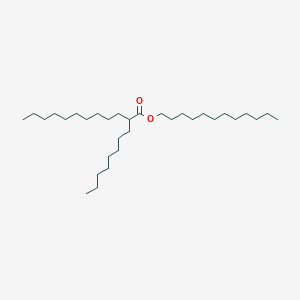
Dodecyl 2-octyldodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 2-octyldodecanoate: is an ester compound with the molecular formula C32H64O2 . It is known for its unique chemical structure, which includes a long aliphatic chain. This compound is often used in various industrial applications due to its stability and desirable physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Dodecyl 2-octyldodecanoate can be synthesized through esterification reactions. One common method involves the reaction of dodecanol with 2-octyldodecanoic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: : In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: : Dodecyl 2-octyldodecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dodecanol and 2-octyldodecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products
Hydrolysis: Dodecanol and 2-octyldodecanoic acid.
Transesterification: New ester and alcohol.
Scientific Research Applications
Chemistry: : Dodecyl 2-octyldodecanoate is used as a surfactant in various chemical formulations. Its ability to reduce surface tension makes it valuable in the production of emulsions and dispersions .
Biology: : In biological research, this compound is used in the preparation of lipid-based delivery systems. These systems are used to encapsulate and deliver bioactive compounds to specific targets within the body .
Medicine: : this compound is explored for its potential use in drug delivery systems. Its biocompatibility and ability to form stable emulsions make it a promising candidate for delivering hydrophobic drugs .
Industry: : In the industrial sector, this compound is used as a lubricant and plasticizer. Its chemical stability and low volatility make it suitable for high-temperature applications .
Mechanism of Action
The mechanism of action of dodecyl 2-octyldodecanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its properties and enhancing the delivery of encapsulated compounds. This integration is facilitated by the hydrophobic interactions between the long aliphatic chains of the compound and the lipid molecules .
Comparison with Similar Compounds
Similar Compounds
Octyldodecanol: A branched-chain primary alcohol used in cosmetics and as an anti-blooming agent in face powder.
1-Dodecanol: A saturated 12-carbon fatty alcohol used in detergents, lubricating oils, and pharmaceuticals.
Comparison: : Dodecyl 2-octyldodecanoate is unique due to its ester functional group, which imparts different chemical properties compared to the alcohols mentioned above. While octyldodecanol and 1-dodecanol are primarily used for their alcohol functionalities, this compound’s ester group allows it to participate in different chemical reactions, such as hydrolysis and transesterification .
Properties
CAS No. |
114486-32-7 |
|---|---|
Molecular Formula |
C32H64O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
dodecyl 2-octyldodecanoate |
InChI |
InChI=1S/C32H64O2/c1-4-7-10-13-16-18-19-21-24-27-30-34-32(33)31(28-25-22-15-12-9-6-3)29-26-23-20-17-14-11-8-5-2/h31H,4-30H2,1-3H3 |
InChI Key |
OFRJBXQYKVEVTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14293470.png)


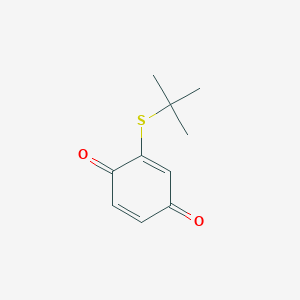
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)

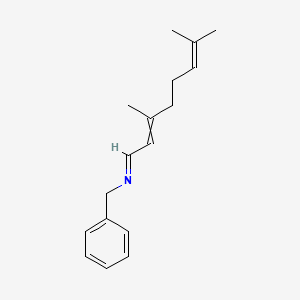
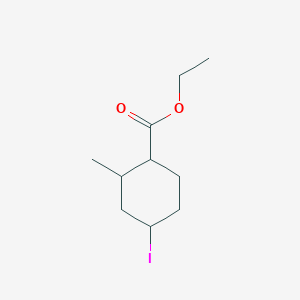
![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
